
o-Phenacylbenzoic acid
Overview
Description
o-Phenacylbenzoic acid: is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid where a phenacyl group is attached to the ortho position of the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that phenolic acids, which are structurally related to o-phenacylbenzoic acid, have been found to interact with gpr35, a receptor implicated in inflammation and cardiovascular diseases .
Mode of Action
Phenolic acids, including benzoic acid, are known to bind to receptors and produce cellular action . They can act as agonists, partial agonists, antagonists, or inverse agonists depending on the receptor and the specific conditions .
Biochemical Pathways
They are often synthesized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of monoclonal antibodies (mabs), which are large molecule therapeutics like this compound, can be complex . They often require parenteral administration due to their large size and poor membrane permeability . Their distribution is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
Phenolic acids, including benzoic acid, are known to have antimicrobial properties and are widely used as food preservatives . They are conjugated to GLYCINE in the liver and excreted as hippuric acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, benzoic acid, a related compound, has been studied for its reactions with OH, NO3, and SO4− radicals in atmospheric water droplets and in the atmosphere . Such environmental factors could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing o-Phenacylbenzoic acid involves the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of a catalyst such as aluminum chloride.
Acylation with Chloroaluminate Ionic Liquid: Another method involves the acylation of benzene with phthalic anhydride using a chloroaluminate ionic liquid as a catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The use of chloroaluminate ionic liquids is also being explored for industrial applications due to their green chemistry benefits.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Phenacylbenzoic acid can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenacyl group or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or hydrocarbons.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
o-Benzoylbenzoic acid: Similar in structure but lacks the phenacyl group.
o-Toluic acid: Contains a methyl group instead of a phenacyl group.
o-Phthalic acid: Contains two carboxylic acid groups instead of a phenacyl group.
Uniqueness
- The presence of the phenacyl group in o-Phenacylbenzoic acid imparts unique chemical reactivity and biological activity compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2-phenacylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPCDOOBNXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182998 | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-31-4 | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Toluic acid, alpha-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Phenacylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using o-phenacylbenzoic acid as a starting material?
A1: The research demonstrates that this compound can be utilized to synthesize a variety of heterocyclic compounds. [] Specifically, it highlights the synthesis of:
- 2-substituted 3-phenylisoquinolin-1(2H)-ones: These are formed by reacting this compound with various amines. []
- Dibenzo[a,g]quinolizin-8-one derivatives: These tricyclic compounds are obtained by cyclizing the 2-substituted 3-phenylisoquinolin-1(2H)-ones formed in the previous step. []
- Oxazolo[2,3-a]isoquinolinylium salts: These are another class of tricyclic compounds that can be formed alongside dibenzo[a,g]quinolizin-8-one derivatives through the cyclization reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



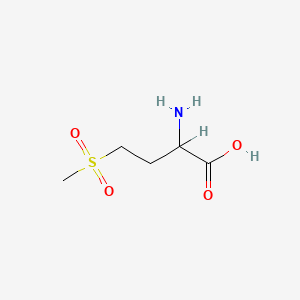

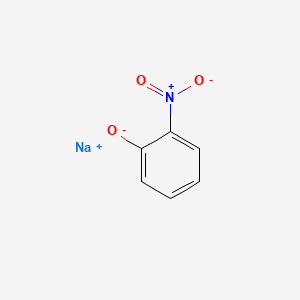
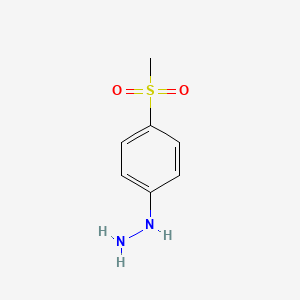
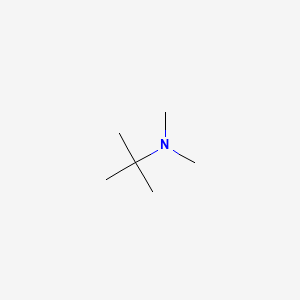

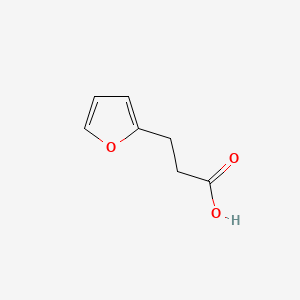
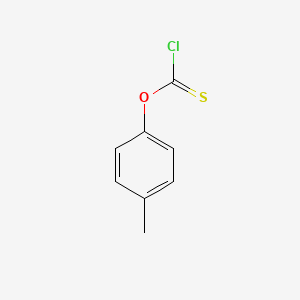

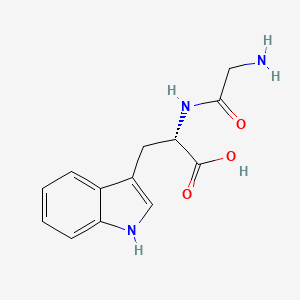


![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
